![molecular formula C17H16N4OS B14164665 3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline CAS No. 847185-54-0](/img/structure/B14164665.png)
3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline is a complex heterocyclic compound that belongs to the class of imidazoquinoxalines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-thiophen-2-ylimidazo[4,5-b]quinoxaline with 3-methoxypropylamine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group or the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, organic solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted imidazoquinoxalines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophen-2-ylimidazo[4,5-b]quinoxaline: Lacks the methoxypropyl group but shares the core structure.
3-(3-Methoxypropyl)-2-phenylimidazo[4,5-b]quinoxaline: Similar structure but with a phenyl group instead of a thiophene ring.
2-(2-Methoxyethyl)-3-thiophen-2-ylimidazo[4,5-b]quinoxaline: Similar structure but with a different alkyl group.
Uniqueness
3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline is unique due to the presence of both the methoxypropyl group and the thiophene ring, which confer distinct chemical and biological properties. These structural features may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
847185-54-0 |
|---|---|
Formule moléculaire |
C17H16N4OS |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-(3-methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C17H16N4OS/c1-22-10-5-9-21-16(14-8-4-11-23-14)20-15-17(21)19-13-7-3-2-6-12(13)18-15/h2-4,6-8,11H,5,9-10H2,1H3 |
Clé InChI |
NRDZVCCEUMHWPU-UHFFFAOYSA-N |
SMILES canonique |
COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CS4 |
Solubilité |
12.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



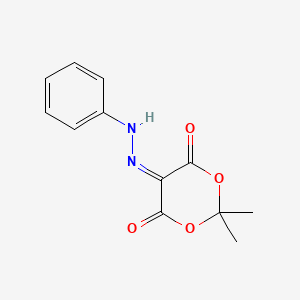

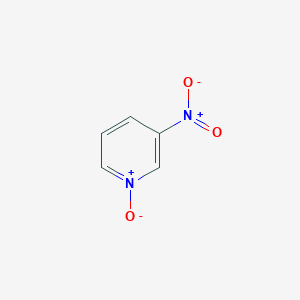
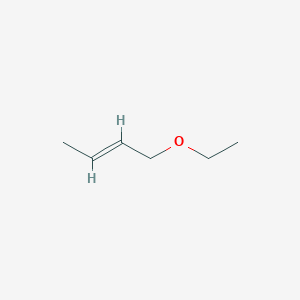
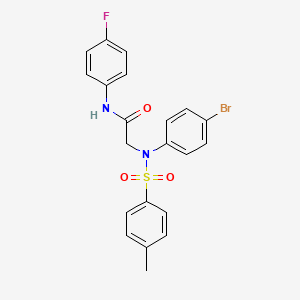
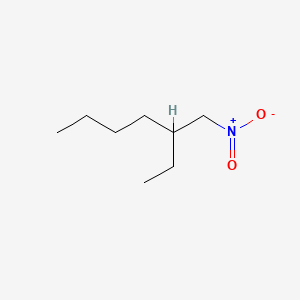
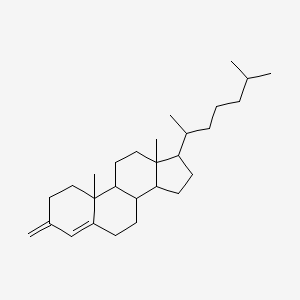
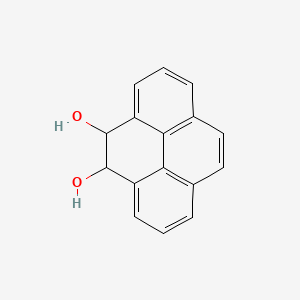
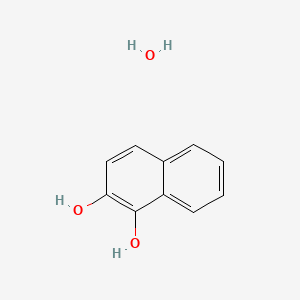
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
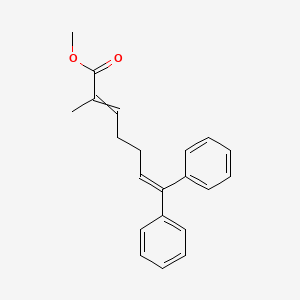
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
